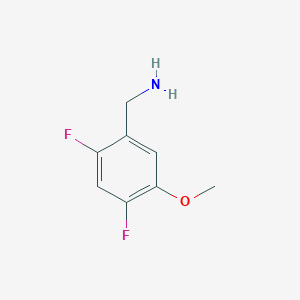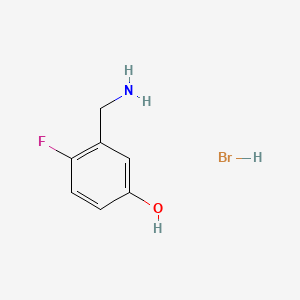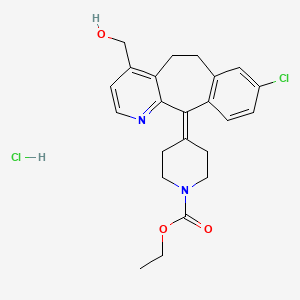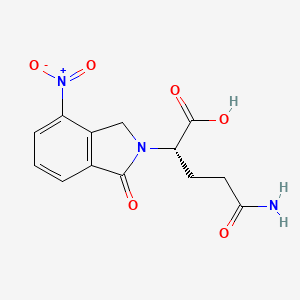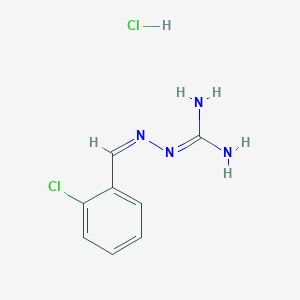
(2S,3R,11bS)-Dihydrotetrabenazine-L-Val
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,11bS)-Dihydrotetrabenazine-L-Val is a chemical compound with the molecular formula C₁₉H₂₉NO₃. It is an impurity of Tetrabenazine, which is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val involves several steps, including the use of specific reagents and conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: (2S,3R,11bS)-Dihydrotetrabenazine-L-Val undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can include various derivatives and analogs of the compound .
Applications De Recherche Scientifique
(2S,3R,11bS)-Dihydrotetrabenazine-L-Val has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard and in the synthesis of other compounds. In biology and medicine, it is studied for its potential therapeutic effects and as a tool for understanding the mechanisms of VMAT2 inhibition .
Mécanisme D'action
The mechanism of action of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val involves the inhibition of VMAT2, which is responsible for the transport of monoamines into synaptic vesicles. By inhibiting VMAT2, the compound reduces the levels of monoamines in the synaptic cleft, leading to a decrease in neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (2S,3R,11bS)-Dihydrotetrabenazine-L-Val include other stereoisomers of dihydrotetrabenazine and tetrabenazine. These compounds share similar structures and mechanisms of action but may differ in their potency and selectivity for VMAT2 .
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its binding affinity and inhibitory activity towards VMAT2. This makes it a valuable compound for studying the structure-activity relationships of VMAT2 inhibitors .
Propriétés
Formule moléculaire |
C24H38N2O4 |
|---|---|
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
[(2S,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19+,20+,23+/m1/s1 |
Clé InChI |
GEJDGVNQKABXKG-UYOCQKMUSA-N |
SMILES isomérique |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1OC(=O)[C@H](C(C)C)N)OC)OC |
SMILES canonique |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


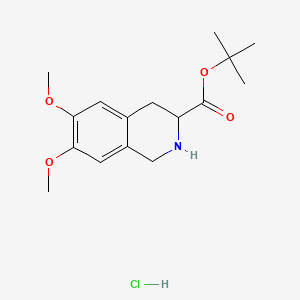
![Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13840840.png)
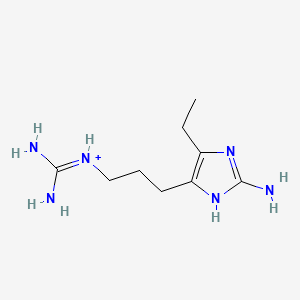
![4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one](/img/structure/B13840849.png)
![[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13840855.png)
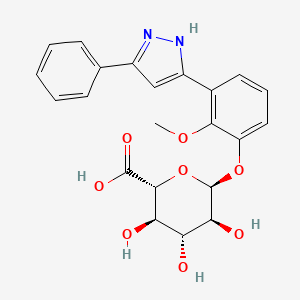
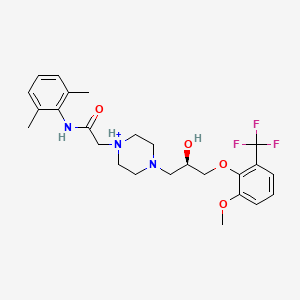
![(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13840885.png)
